9-Chloroacridine
Overview
Description
9-Chloroacridine is an organic compound with the molecular formula C₁₃H₈ClN. It is a derivative of acridine, where a chlorine atom is substituted at the ninth position of the acridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 9-Chloroacridine and its derivatives is DNA . The compound’s planar structure allows it to interact with DNA, specifically through a process known as intercalation . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .
Mode of Action
This compound interacts with its target, DNA, through intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of the DNA to unwind .
Biochemical Pathways
The intercalation of this compound into DNA affects various biological processes involving DNA and related enzymes . This interaction can disrupt normal cellular processes, leading to a range of downstream effects.
Result of Action
The intercalation of this compound into DNA can disrupt normal cellular processes, potentially leading to cell death . This property has led to the investigation of acridine derivatives, including this compound, as potential therapeutic agents for a range of disorders, including cancer, Alzheimer’s disease, and various infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s electrochemical behavior is a complex, pH-dependent, diffusion-controlled irreversible process . .
Biochemical Analysis
Biochemical Properties
9-Chloroacridine is known to interact with various enzymes, proteins, and other biomolecules. Its mode of action is primarily attributed to DNA intercalation, which impacts biological processes involving DNA and related enzymes . The unique planar ring structure of this compound allows it to act as a DNA intercalator .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of certain cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its ability to intercalate DNA is a key aspect of its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloroacridine typically involves the Ullmann condensation reaction. This process starts with the condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl₃) . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Chloroacridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form complex structures
Common Reagents and Conditions:
Nucleophiles: Such as amines and phenols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, are used for reduction reactions
Major Products Formed:
Substitution Products: Various substituted acridines.
Oxidation Products: Acridone derivatives.
Reduction Products: Reduced acridine derivatives
Scientific Research Applications
9-Chloroacridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Employed in studies involving DNA intercalation and enzyme inhibition.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials .
Comparison with Similar Compounds
Acridine: The parent compound of 9-Chloroacridine, known for its wide range of biological activities.
9-Aminoacridine: Another derivative of acridine with significant biological applications.
Amsacrine: A well-known anticancer drug that is a derivative of acridine
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9-chloroacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXINCHFOLVVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061622 | |
Record name | Acridine, 9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-69-8 | |
Record name | 9-Chloroacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Chloroacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Chloroacridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acridine, 9-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acridine, 9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chloroacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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